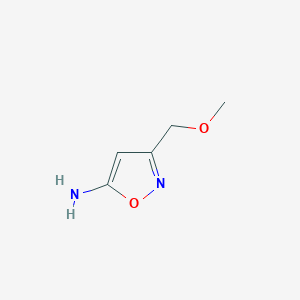

3-(Methoxymethyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(methoxymethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVPKQBVXKQCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a nitrile group can be cyclized in the presence of a base to form the oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and amine groups.

Industrial Production Methods

Industrial production of 3-(Methoxymethyl)-1,2-oxazol-5-amine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.

Substitution: The methoxymethyl and amine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced heterocyclic compounds.

Scientific Research Applications

3-(Methoxymethyl)-1,2-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties of Selected Compounds

Pharmacological and Biochemical Relevance

- Receptor Binding : Compounds like 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine () demonstrate high affinity for biological targets due to the trifluoromethyl group’s electronegativity, which enhances binding interactions. In contrast, the methoxymethyl group in the target compound may favor interactions with polar residues in receptor pockets .

- Antiarrhythmic Activity: Methoxymethyl-substituted indole derivatives (–5) show α1-/β-adrenoceptor binding, suggesting that the methoxymethyl group in oxazoles could similarly modulate cardiovascular activity .

Key Differences in Reactivity and Stability

- Oxazole vs. Oxadiazole : The oxazole ring (one oxygen, one nitrogen) is less electron-deficient than oxadiazole (two nitrogens), affecting nucleophilic substitution rates. For example, {2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride () exhibits higher stability under acidic conditions compared to oxazoles .

- Thiazole vs. Oxazole : Replacing oxygen with sulfur (as in 3-Methoxy-1,2-thiazol-5-amine ) increases ring aromaticity and resistance to oxidation .

Biological Activity

3-(Methoxymethyl)-1,2-oxazol-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 3-(Methoxymethyl)-1,2-oxazol-5-amine is characterized by an oxazole ring with a methoxymethyl substituent at the 3-position and an amino group at the 5-position. This configuration is critical for its biological activity.

The biological activity of 3-(Methoxymethyl)-1,2-oxazol-5-amine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve enzyme inhibition or modulation of signaling pathways. The precise mechanism remains under investigation, but preliminary studies suggest that it may affect cellular proliferation and apoptosis pathways.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of 3-(Methoxymethyl)-1,2-oxazol-5-amine on various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against human promyelocytic leukemia cells (HL-60) using the MTT assay. The IC50 values ranged from 50 to 200 µM, indicating a moderate level of potency.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 | 50 - 200 | Induction of apoptosis |

| MCF-7 | 100 - 250 | Cell cycle arrest |

| A549 | 75 - 150 | Apoptosis via Bcl-2 modulation |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the oxazole ring and substituents affect biological activity. Variants of the compound have been synthesized and tested for their cytotoxic effects, revealing that certain substitutions can enhance or diminish activity.

Case Study 1: Inhibition of Tumor Growth

In a preclinical model using xenografted tumors in mice, administration of 3-(Methoxymethyl)-1,2-oxazol-5-amine resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through apoptosis induction.

Case Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of combining 3-(Methoxymethyl)-1,2-oxazol-5-amine with traditional chemotherapeutics such as doxorubicin. The combination therapy showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for improving treatment outcomes in resistant cases.

Toxicity Profile

While promising in terms of efficacy, toxicity assessments are crucial for understanding the safety profile of 3-(Methoxymethyl)-1,2-oxazol-5-amine. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits manageable toxicity levels; however, further studies are needed to fully characterize its safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(Methoxymethyl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves cyclization reactions between aldehydes and hydroxylamine derivatives under acidic conditions. For example, refluxing 3-methoxypropanal with hydroxylamine hydrochloride in ethanol, catalyzed by HCl, yields the oxazole ring. Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (70–90°C), and catalyst concentration (1–5% v/v HCl). Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 3-(Methoxymethyl)-1,2-oxazol-5-amine?

- Answer :

- NMR : H NMR identifies protons on the oxazole ring (δ 6.5–7.0 ppm for C-H) and methoxymethyl group (δ 3.3–3.5 ppm for OCH). C NMR confirms the oxazole carbons (C at ~160 ppm) and methoxymethyl carbon (δ 55–60 ppm) .

- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 142.06) and fragmentation patterns .

- IR : Stretching vibrations for C=N (1640–1680 cm) and NH (3300–3500 cm) confirm functional groups .

Q. How does the methoxymethyl substituent influence the compound’s physicochemical properties?

- Answer : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating effects. It also increases steric hindrance, potentially reducing reactivity in nucleophilic substitutions compared to unsubstituted oxazoles. LogP calculations (e.g., ~0.8 via ChemDraw) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for 3-(Methoxymethyl)-1,2-oxazol-5-amine derivatives?

- Answer : Discrepancies in IC values (e.g., anticancer assays) may arise from variations in cell lines or assay conditions. Mitigation strategies include:

- Standardized assays : Use common cell lines (e.g., HeLa, MCF-7) with controlled incubation times (48–72 hrs).

- Dose-response curves : Triplicate measurements at 6–8 concentrations to improve statistical validity.

- Structural validation : Confirm compound purity (>95% via HPLC) and stability (TGA/DSC analysis) to exclude degradation artifacts .

Q. How can computational modeling predict the interaction of 3-(Methoxymethyl)-1,2-oxazol-5-amine with biological targets?

- Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., tubulin, PDB ID 1SA0). The methoxymethyl group’s orientation affects hydrogen bonding with residues like Asp26 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable interactions .

- QSAR : Hammett constants (σ) for substituents correlate with activity trends, guiding derivative design .

Q. What crystallographic tools are recommended for resolving structural ambiguities in oxazole derivatives?

- Answer : Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) resolves bond-length discrepancies. For example, the C-O bond in the methoxymethyl group should be ~1.42 Å. ORTEP-3 visualizes thermal ellipsoids to confirm anisotropic displacement parameters .

Q. How does the compound’s reactivity profile compare to analogs like 3-(Trifluoromethyl)-1,2-oxazol-5-amine?

- Answer : The methoxymethyl group is less electron-withdrawing than CF, leading to:

- Lower electrophilicity : Reduced susceptibility to nucleophilic attack at C.

- Acid stability : Resists hydrolysis under mild acidic conditions (pH >3), unlike CF-substituted analogs.

- Oxidation : TEMPO/NaOCl selectively oxidizes the methoxymethyl group to a ketone, enabling functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.